N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of interest due to its unique chemical structure and potential biological activities. This compound belongs to a class of organic molecules that incorporate elements of both furan and isoxazole, known for their relevance in pharmacological research.
Synthesis Analysis
The synthesis of related benzo[b]furan derivatives typically involves multi-step organic reactions. For instance, the preparation of leukotriene B(4) inhibitory active benzo[b]furan derivatives and their growth inhibitory activity on human pancreatic cancer cells involves complex synthesis routes, starting with aminothiazol-4-yl benzo[b]furan derivatives (Kuramoto et al., 2008).
Molecular Structure Analysis
Molecular structure characterization of benzo[b]furan derivatives is crucial to understanding their biological activity. X-ray crystallography, NMR, and mass spectrometry are common techniques used for structural elucidation. For example, the synthesis and characterization of complex benzo[b]furan derivatives have been reported, providing insights into their molecular frameworks (Chen et al., 2012).
Chemical Reactions and Properties
Benzo[b]furan derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as etherification, Beckmann rearrangement, and cyclization are pivotal in their synthesis. The reactivity of these compounds towards different chemical reagents underlines their chemical properties (Shestopalov & Naumov, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for determining the suitability of these compounds in various applications. Detailed physical characterization aids in understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the potential for forming derivatives, are critical for their application in medicinal chemistry. The diverse reactivity patterns of benzo[b]furan derivatives showcase their chemical versatility and potential as pharmacophores (Flynn et al., 2011).
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-18(11(2)25-21-10)19(22)20-14-9-16-13(8-17(14)23-3)12-6-4-5-7-15(12)24-16/h4-9H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQRIMIXMDYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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